molecular formula C16H20N4O3 B2968120 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 850228-84-1

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2968120
CAS RN: 850228-84-1
M. Wt: 316.361
InChI Key: ACVMEIFXOIXIJA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are not clearly mentioned in the available literature .

Scientific Research Applications

FLT-3 Tyrosine Kinase Inhibitors

A series of compounds related to the query chemical structure have been developed as potent FLT3 tyrosine kinase inhibitors. These compounds exhibit significant antiproliferative activity against both FLT3 ITD-mutated human leukemic cell lines and wild-type FLT3 BaF(3) expressed cell lines. The structure-activity relationship of this class indicates its potential in targeted cancer therapies (Gaul et al., 2007).

Synthesis of Complex Molecules

The chemical structure of interest is part of synthetic pathways leading to compounds with potential as dopamine receptor ligands. For instance, a compound synthesized from pyrazolo[1,5-α]pyridine-2-carbaldehyde has shown affinity for D_2, D_3, and D_4 dopamine receptors, suggesting its application in neurological research and drug development (Li Gu-ca, 2014).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, related to the query chemical, have been synthesized and evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This research highlights the compound's potential application in developing new therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).

Pyrrole-fused Alkaloid Compounds

Research into the conversion of sustainable d-ribose with amino acids into pyrrole-2-carbaldehydes, utilizing the compound , has led to the development of pyrrole-fused piperazin-2-one scaffolds. These compounds have shown significant anti-inflammatory effects with negligible cell toxicity, suggesting their potential application in therapeutic agent development (Soo-Ill Cho et al., 2021).

Enamine Synthesis

The chemical structure has been involved in the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, showcasing its role in the creation of complex organic molecules through reactions with derivatives of 2-hydroxybenzaldehyde. This research underscores the compound's utility in organic synthesis and drug development processes (Dean et al., 1983).

Safety and Hazards

The safety and hazards associated with similar compounds are not clearly mentioned in the available literature .

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12-3-2-4-20-14(12)17-15(13(11-22)16(20)23)19-7-5-18(6-8-19)9-10-21/h2-4,11,21H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVMEIFXOIXIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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